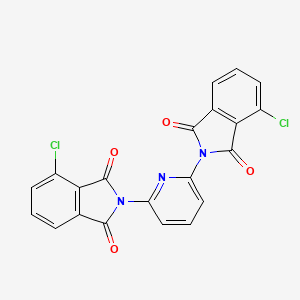![molecular formula C15H12BrClN2O3 B6121225 4-{[(2-bromo-4-chlorophenoxy)acetyl]amino}benzamide](/img/structure/B6121225.png)
4-{[(2-bromo-4-chlorophenoxy)acetyl]amino}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[(2-bromo-4-chlorophenoxy)acetyl]amino}benzamide, also known as BCA, is a synthetic compound that has been widely used in scientific research. It is a potent inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.
作用機序
4-{[(2-bromo-4-chlorophenoxy)acetyl]amino}benzamide exerts its inhibitory effects on PKC by binding to the enzyme's regulatory domain, preventing its activation by diacylglycerol and other signaling molecules. This leads to the inhibition of downstream signaling pathways that are essential for cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells by inhibiting the activation of PKC and downstream signaling pathways. It has also been shown to reduce the migration and invasion of cancer cells, indicating its potential as an anti-metastatic agent. This compound has been shown to have anti-inflammatory effects by inhibiting the activation of PKC in immune cells. Additionally, this compound has been shown to improve cardiovascular function by reducing oxidative stress and inflammation.
実験室実験の利点と制限
One of the main advantages of using 4-{[(2-bromo-4-chlorophenoxy)acetyl]amino}benzamide in lab experiments is its specificity for PKC inhibition. This compound does not affect other kinases or signaling pathways, making it a valuable tool for studying the role of PKC in various cellular processes. However, one limitation of using this compound is its relatively low potency compared to other PKC inhibitors. This may require higher concentrations of this compound to achieve the desired effect, which could lead to off-target effects.
将来の方向性
There are several future directions for the use of 4-{[(2-bromo-4-chlorophenoxy)acetyl]amino}benzamide in scientific research. One area of interest is the development of more potent and selective PKC inhibitors based on the structure of this compound. Another area of interest is the use of this compound in combination with other drugs to enhance its anti-cancer effects. Additionally, the role of PKC in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, is an area of active research where this compound could be a valuable tool.
合成法
4-{[(2-bromo-4-chlorophenoxy)acetyl]amino}benzamide can be synthesized using a multi-step process involving the reaction of 2-bromo-4-chlorophenol with acetic anhydride to form 2-bromo-4-chloroacetophenone. This intermediate is then reacted with 4-aminobenzamide in the presence of a base to yield this compound. The synthesis method has been optimized to achieve high yields and purity of this compound.
科学的研究の応用
4-{[(2-bromo-4-chlorophenoxy)acetyl]amino}benzamide has been extensively used in scientific research as a tool to study the role of PKC in various cellular processes. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. This compound has also been used to study the effects of PKC inhibition on the immune system, neurodegenerative diseases, and cardiovascular diseases.
特性
IUPAC Name |
4-[[2-(2-bromo-4-chlorophenoxy)acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrClN2O3/c16-12-7-10(17)3-6-13(12)22-8-14(20)19-11-4-1-9(2-5-11)15(18)21/h1-7H,8H2,(H2,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVQUOINNCZWLFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)NC(=O)COC2=C(C=C(C=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-bromo-N-(2-fluorophenyl)-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6121143.png)
![2-[(benzylthio)acetyl]-N-(4-chlorophenyl)hydrazinecarbothioamide](/img/structure/B6121151.png)
![4-[5-chloro-4-(4-chloro-2,6-dimethylphenoxy)-3,6-difluoro-2-pyridinyl]morpholine](/img/structure/B6121153.png)

![3-(1-{[2-(3,4-dimethoxyphenyl)ethyl]amino}ethylidene)-5-phenyl-2,4(3H,5H)-furandione](/img/structure/B6121174.png)
![1-(1-{[1-(2,6-difluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-piperidinyl)ethanone](/img/structure/B6121178.png)

![4-{[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-3-ethyl-2-piperazinone](/img/structure/B6121186.png)

![3-(2-ethyl-6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)propanoic acid](/img/structure/B6121207.png)
![ethyl 2-{[N-(4-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B6121208.png)

![2-(1,3-benzothiazol-2-yl)-4-{1-[(4-methoxybenzyl)amino]ethylidene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6121238.png)
![N-1,3-benzodioxol-5-yl-1-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-piperidinamine](/img/structure/B6121244.png)